![molecular formula C9H20O5Si B13746803 Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE: is an organosilicon compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of silicon with alcohols in the presence of a catalyst. This reaction typically occurs in a solvent and requires a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter .
Industrial Production Methods: Industrial production of this compound often involves a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are used. The synthesis is simple and convenient, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction can occur under mild conditions.
Condensation: This reaction typically requires an acidic or basic catalyst.
Polymerization: Radical initiators or catalysts are often used to facilitate polymerization.
Major Products:
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation.
Silane Coupling Agents: Formed from polymerization.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is used as a precursor for the synthesis of various silane coupling agents. These agents are essential in enhancing the adhesion between organic and inorganic materials .
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in medical research .
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it a valuable additive in various industrial applications .
Mecanismo De Acción
The mechanism of action of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silane coupling agents that enhance the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane compound to form strong covalent bonds .
Comparación Con Compuestos Similares
Trimethoxysilane: Another organosilicon compound with similar applications but different reactivity and properties.
Methoxytrimethylsilane: Used in similar applications but has different molecular structure and reactivity.
Uniqueness: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is unique due to its specific molecular structure, which allows it to form stable bonds with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and durability .
Propiedades
Fórmula molecular |
C9H20O5Si |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C9H20O5Si/c1-8(5-13-6-9-7-14-9)15(10-2,11-3)12-4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
FVSVGVUWLWLJMG-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1CO1)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




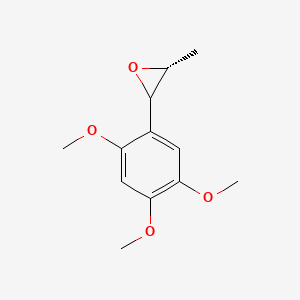
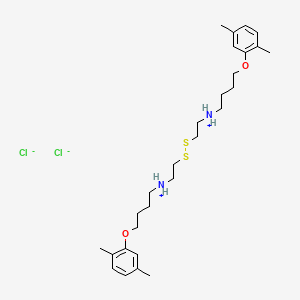
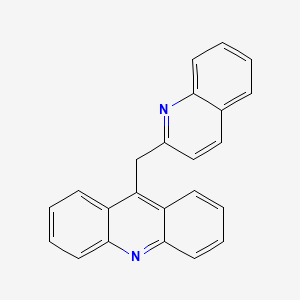
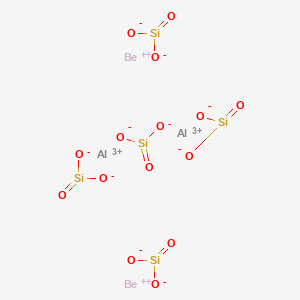
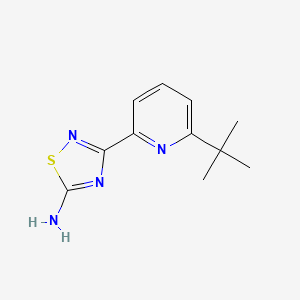
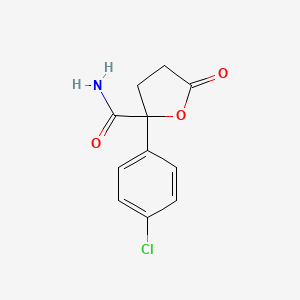
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
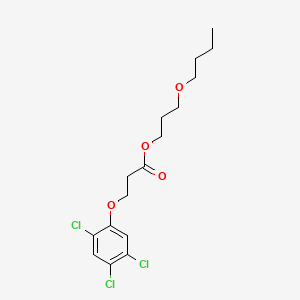
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
